Nicergoline-13C,d3 is a stable isotope-labeled derivative of Nicergoline, an ergoline derivative that acts as a selective antagonist of certain neurotransmitter receptors. This compound is primarily utilized in research settings to study the pharmacokinetics and mechanisms of action of Nicergoline. The incorporation of carbon-13 and deuterium isotopes allows for enhanced tracking and analysis in various biological systems.
Nicergoline-13C,d3 is synthesized from Nicergoline, which is derived from the natural alkaloids found in the ergot fungus. The stable isotopes are introduced during the synthesis process, allowing for precise labeling necessary for analytical studies.
Nicergoline-13C,d3 falls under the category of small molecules and is classified as a pharmaceutical compound. It is recognized for its potential cognitive-enhancing properties and neuroprotective effects, making it relevant in studies related to neurodegenerative diseases and cognitive disorders.
The synthesis of Nicergoline-13C,d3 involves several key steps:
The synthesis typically requires controlled conditions to maintain the integrity of the isotopes. Advanced analytical methods such as mass spectrometry are employed to confirm the presence and correct positioning of the isotopes within the compound.
The molecular structure of Nicergoline-13C,d3 retains the core structure of Nicergoline but includes specific carbon atoms labeled with carbon-13 and hydrogen atoms replaced with deuterium. This modification does not significantly alter its pharmacological properties but allows for detailed tracing in metabolic studies.
Nicergoline-13C,d3 can participate in various chemical reactions typical for ergoline derivatives, including:
These reactions are often studied using advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS), which can provide insights into how Nicergoline-13C,d3 interacts with biological systems at a molecular level.
The mechanism of action for Nicergoline involves modulation of neurotransmitter systems, particularly through its interaction with dopamine and serotonin receptors. The stable isotope labeling allows researchers to track these interactions more effectively in biological assays.
Research indicates that Nicergoline enhances cerebral blood flow and has neuroprotective effects, which may be beneficial in treating cognitive decline associated with aging or neurodegenerative diseases.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to further characterize its physical and chemical properties.
Nicergoline-13C,d3 is primarily used for:
Nicergoline-13C,d3—chemically designated as [(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate-13C—is synthesized via site-specific isotopic enrichment. The ¹³C atom is typically introduced at the N-methyl position of the ergoline scaffold, while three deuterium atoms (d3) replace hydrogen atoms at the 10a-methoxy group (Fig. 1A) [1] [4]. This dual-labeling approach employs late-stage isotopic incorporation to minimize synthetic complexity. Key methodologies include:
Table 1: Synthetic Efficiency of Isotope Incorporation Methods
Labeling Position | Precursor | Reaction Solvent | Isotopic Yield (%) |
---|---|---|---|
N-methyl (¹³C) | CH₃¹³I | Dichloromethane | 92.5 |
10a-methoxy (d3) | D₂/Pd/C | Methanol | 98.2 |
Ester linkage (¹³C) | 5-Br-nicotinate-13C | Acetonitrile | 85.7 |
The isotopic integrity of Nicergoline-13C,d3 is critical for pharmacokinetic tracing, particularly in quantifying metabolites like 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL). Optimization strategies encompass:
For metabolic studies, the triple-quadrupole LC-MS leverages the 3 Da mass shift from deuterium and the 1 Da shift from ¹³C to differentiate parent compounds from metabolites in biological matrices [1] [9].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: